(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone
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Description
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole moiety, which is known to exhibit a broad spectrum of biological activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Compounds with a 1,2,4-oxadiazole moiety often interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many bioactive compounds work by modulating enzyme activity, altering cell signaling, or interacting with dna or rna .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties are often determined experimentally and can be influenced by factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, the presence of other molecules, and the specific characteristics of the biological system in which the compound is acting .
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-10-17-14(22-19-10)12-7-20(8-12)16(21)13-9-23-15(18-13)11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSMDAGGUIRQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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